3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one
Overview
Description
3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Chemical Properties and Applications
The compound 3,4,5,6,7,8-Hexahydrobenzo[4,5]thieno[2,3-c]pyridin-1(2H)-one represents a specific category within heterocyclic chemistry that is notable for its diverse applications in the field of scientific research. While direct studies on this compound are scarce, examining the broader context of related heterocyclic compounds provides insights into potential areas of application including organic synthesis, catalysis, drug development, and optoelectronic materials.
Applications in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, similar in structure to the subject compound, have been utilized extensively as versatile synthetic intermediates due to their significant biological importance. These compounds have shown remarkable functionalities in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and have been applied in medicinal applications due to their potential anticancer, antibacterial, and anti-inflammatory activities. The versatility of heterocyclic N-oxides underscores the potential utility of related compounds in organic synthesis and catalysis, highlighting their importance in advancing drug development investigations (Li et al., 2019).
Drug Development and Biomedical Research
Compounds featuring the heterocyclic scaffolding, akin to the hexahydrobenzothieno[2,3-c]pyridinone structure, have been identified as crucial in the pharmaceutical and medicinal chemistry sectors. Their incorporation into drug molecules has been driven by the ability to interact effectively with different enzymes and receptors within biological systems through numerous weak interactions, thereby eliciting a range of bioactivities. This interaction potential makes them candidates for the development of new therapeutic agents across various disease domains, including anticancer, antifungal, antibacterial, and antiviral activities (Verma et al., 2019).
Optoelectronic Materials
The integration of heterocyclic compounds into π-extended conjugated systems, as seen with quinazolines and pyrimidines, has been a focal point of research aiming at the development of novel optoelectronic materials. These materials have found application in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The ability of such heterocycles to contribute to the creation of electroluminescent properties and to act as materials for organic light-emitting diodes, including highly efficient red phosphorescent organic light-emitting diodes, illustrates the potential application areas for similar heterocyclic compounds in optoelectronic advancements (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as benzo[4,5]thieno[2,3-b]pyridine derivatives, have been developed as electron-deficient moieties for high triplet energy materials .
Mode of Action
It’s worth noting that similar compounds have been synthesized as high triplet energy bipolar host materials . These compounds interact with their targets to facilitate high efficiency in green and blue phosphorescent organic light-emitting diodes .
Biochemical Pathways
Similar compounds have been used in the development of high-efficiency organic light-emitting diodes, suggesting a role in energy transfer and light emission pathways .
Result of Action
Similar compounds have been effective as host materials for green and blue phosphorescent organic light-emitting diodes, achieving a high quantum efficiency above 20% .
Biochemical Analysis
Biochemical Properties
It has been suggested that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,4,5,6,7,8-hexahydro-2H-[1]benzothiolo[2,3-c]pyridin-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-11-10-8(5-6-12-11)7-3-1-2-4-9(7)14-10/h1-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBZOKKIIZKLSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)C(=O)NCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.